![molecular formula C15H13Cl2NO5S B3045620 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide CAS No. 1105235-22-0](/img/structure/B3045620.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide
Overview
Description
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results have been reported .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized . These compounds have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques. For instance, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl-indole structure have been reported to have anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c16-11-2-1-3-14(15(11)17)24(19,20)18-6-7-21-10-4-5-12-13(8-10)23-9-22-12/h1-5,8,18H,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAMVPMJYJVOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163464 | |
Record name | N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105235-22-0 | |
Record name | N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105235-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-2,3-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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